5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride
Overview
Description
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is a chemical compound with the molecular formula C6H12ClN3O and a molecular weight of 177.63 . It is also known by its CAS Number: 686344-72-9 .
Molecular Structure Analysis
The InChI code for 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is 1S/C6H11N3O.ClH/c1-9-4-8-5(10)6(9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,10);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is a powder . It has a molecular weight of 177.63 . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the retrieved data.Scientific Research Applications
ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists
One application involves the development of non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor. The optimization of ligands for high affinity and selectivity toward the human ORL1 receptor has led to the discovery of potent ORL1 receptor agonists. These compounds exhibit moderate to good selectivity versus opioid receptors and act as full agonists in biochemical assays, highlighting their potential in therapeutic development (Röver et al., 2000).
HIV Entry Inhibitors
Another research direction is the exploration of the compound as a potent noncompetitive allosteric antagonist of the CCR5 receptor, which plays a crucial role in HIV-1 entry into cells. The receptor-based mechanism of action of such compounds, compared with other noncompetitive allosteric antagonists of CCR5, provides insights into potential strategies for overcoming HIV viral resistance in clinical settings (Watson et al., 2005).
Peptide Synthesis Building Blocks
Furthermore, the synthesis and application of heterospirocyclic compounds as new dipeptide synthons represent another facet of its scientific applications. These synthons have been demonstrated to engage in expected reactions with carboxylic acids and thioacids, proving their utility in peptide synthesis as dipeptide building blocks. This application underscores the compound's role in facilitating the preparation of complex peptide-based structures (Suter et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .
properties
IUPAC Name |
5-methyl-2,5,7-triazaspiro[3.4]octan-8-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-9-4-8-5(10)6(9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMXFIHPNMFPTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=O)C12CNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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